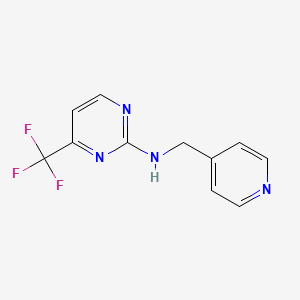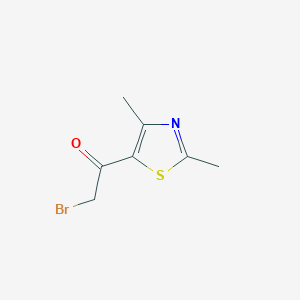
4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring, a pyrimidine ring, and a piperazine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrole and pyrimidine rings are aromatic and planar, while the piperazine ring is saturated and flexible. The sulfonamide group could form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions. Factors such as solubility, melting point, and stability could be influenced by the presence of the different functional groups .Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research has focused on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, including derivatives related to the specified compound, aimed at developing potent antibacterial agents. These efforts have led to the creation of compounds with significant antibacterial activities, highlighting the potential of such molecules in addressing microbial resistance (Azab, Youssef, & El‐Bordany, 2013).
Multifunctional Antioxidants for Age-Related Diseases
Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, possessing antioxidant, chelating, or both properties, have been synthesized and evaluated for their potential in treating age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds have demonstrated protective effects against cell viability decrease and glutathione levels induced by oxidative stress, suggesting their utility in preventive treatments for these conditions (Jin, Randazzo, Zhang, & Kador, 2010).
Crystal Structures and Interactions
Studies have also explored the crystal structures of organic salts involving pyrimethamine and aminopyrimidine derivatives, including compounds related to the specified molecule. These investigations have provided insights into the hydrogen-bonded motifs and interactions within these structures, which could inform the design of new compounds with improved pharmacological properties (Balasubramani, Muthiah, & Lynch, 2007).
Biological Active Sulfonamide-based Hybrid Compounds
The compound falls within the broader category of sulfonamide-based hybrids, which have been extensively studied for their diverse pharmacological activities. Recent advances have focused on designing and developing sulfonamide hybrids with antibacterial, antitumor, anti-neuropathic pain, and other activities, reflecting the compound's relevance in multiple therapeutic areas (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Antitumor and Antibacterial Agents
Additionally, derivatives of thiophene and thieno[3,2-d]pyrimidine, related to the specified compound, have been synthesized and evaluated for their antitumor and antibacterial activities. Some derivatives have shown higher activity than standard drugs against cancer cell lines and bacterial strains, underscoring the potential of these compounds in cancer and infectious disease treatments (Hafez, Alsalamah, & El-Gazzar, 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-17(2)23(21,22)20-9-7-19(8-10-20)14-11-13(15-12-16-14)18-5-3-4-6-18/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTFHVUWVWILIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2664387.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2664388.png)

![4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2664391.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2664395.png)



![8-(Cyclopentanecarbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2664404.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2664406.png)
![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2664407.png)
